4-(Butylthio)aniline
Description
Contextual Significance of Aromatic Amines with Thioether Functionalities
Aromatic amines are a well-established class of compounds, historically vital in the production of dyes and polymers. The nitrogen atom's lone pair of electrons can delocalize into the aromatic ring, influencing its reactivity, basicity, and potential for hydrogen bonding. researchgate.net This makes them crucial building blocks in organic synthesis. rsc.org
The incorporation of a thioether (-S-) group into the aromatic structure introduces further complexity and functionality. Unlike its oxygen counterpart (an ether), the sulfur atom in a thioether linkage has unique electronic and steric properties. vulcanchem.com Sulfur is less electronegative and more polarizable than oxygen, which can alter a molecule's solubility, polarity, and intermolecular interactions. vulcanchem.comaip.org Furthermore, the thioether group is susceptible to oxidation, allowing for its conversion to sulfoxides and sulfones, which further diversifies the electronic properties of the molecule. vulcanchem.com This reactivity makes thioether-containing aromatics valuable in designing materials with tunable characteristics and as intermediates in medicinal chemistry, where they can enhance metabolic stability compared to ether-linked compounds. vulcanchem.comresearchgate.net The presence of both nitrogen and sulfur heteroatoms also makes these compounds candidates for applications as corrosion inhibitors, where the lone pair electrons can coordinate with metal surfaces. mdpi.comnih.gov
Overview of Key Research Directions for 4-(Butylthio)aniline
Research into this compound is primarily concentrated in a few specialized yet significant areas of materials science and chemical synthesis.
Conductive Polymers: A major research avenue is the use of this compound in the modification of polyaniline, one of the most studied conducting polymers. acs.orgnih.gov Investigations have focused on creating novel aniline (B41778) copolymers that incorporate the butylthio substituent. These studies aim to enhance properties such as solubility and processability while maintaining or even improving electrical conductivity. acs.org A key finding is that highly conductive copolymers can be prepared from polyaniline through a concurrent reduction and substitution reaction, resulting in materials soluble in common organic solvents, which is a significant advantage over the parent polyaniline. acs.org
Corrosion Inhibition: Molecules containing heteroatoms like sulfur and nitrogen are often effective corrosion inhibitors for metals in acidic environments. mdpi.comnih.govresearchgate.net These atoms can donate lone-pair electrons to the vacant d-orbitals of metal atoms, leading to the formation of a protective film on the metal surface through chemisorption and/or physisorption. mdpi.com While specific studies on this compound are not extensively detailed in readily available literature, its structural motifs suggest it is a strong candidate for such applications, prompting theoretical and experimental evaluation.
Organic Synthesis Intermediates: this compound serves as a versatile building block for synthesizing more complex molecules. Its amine group can undergo standard reactions like diazotization, acetylation, and Schiff base formation, while the thioether and the activated aromatic ring offer additional sites for functionalization. vulcanchem.comsigmaaldrich.comscirp.org Research in this area includes its use in the synthesis of novel quinobenzothiazinium salts, which have been investigated for their anticancer properties. mdpi.com
Scope and Objectives of Academic Inquiry for this compound
The academic inquiry surrounding this compound is driven by the goal of understanding the fundamental relationship between its molecular structure and its functional properties. Key objectives of this research include:
Synthesis and Characterization: A primary objective is the development of efficient and reliable synthetic routes. While direct synthesis documentation is sparse, plausible methods include the Ullmann-type coupling of 4-iodoaniline (B139537) with butanethiol or the simultaneous diazotization and nucleophilic displacement of an aniline derivative. vulcanchem.comvulcanchem.comresearchgate.net A crucial part of this inquiry is the thorough physicochemical and spectroscopic characterization (NMR, IR, MS) of the compound to establish standardized data, which appears to be lacking in current literature. vulcanchem.com
Elucidation of Structure-Property Relationships: Researchers aim to determine how the butylthio group at the para-position influences the electronic environment of the aniline ring. This involves studying its impact on the conductivity of polymers derived from it, its effectiveness as a corrosion inhibitor, and its reactivity in various organic transformations. acs.org For instance, studies on the copolymer of aniline and butylthioaniline seek to understand why conductivity remains high despite the introduction of a bulky substituent. acs.org
Exploration of New Applications: A forward-looking objective is the exploration of novel applications based on its unique properties. This includes designing new liquid crystals, where the thioether linkage could alter phase behavior, or developing new pharmaceutical precursors that leverage the metabolic stability offered by the thioether group. vulcanchem.com The synthesis of derivatives for biological screening is another important facet of this academic pursuit. vulcanchem.com
Data Tables
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Known Physical Properties |
| This compound | C₁₀H₁₅NS | 181.30 | Data not widely reported. vulcanchem.com |
| This compound Hydrochloride | C₁₀H₁₆ClNS | 217.76 | The butylthio group enhances lipophilicity. |
| 4-tert-Butylaniline | C₁₀H₁₅N | 149.23 | mp: 15-16 °C; bp: 90-93 °C/3 mmHg; density: 0.937 g/mL. sigmaaldrich.com |
| 4-n-Butylaniline | C₁₀H₁₅N | 149.23 | XLogP3: 3.0. nih.gov |
| 4-(Ethylthio)aniline Hydrochloride | C₈H₁₂ClNS | 189.71 | Precursor in pharmaceutical synthesis and organometallic chemistry. |
Table 2: Research Findings on Copolymers of Aniline with Butylthio Substituent
| Mole % of Butylthio Group (S/N ratio) | Resulting Polymer Conductivity (S/cm) | Solubility |
| ~38% | 3–4 | Soluble in THF, dioxane, 2-methoxyethyl ether, and 2-methoxyethanol. |
| ~91% | 1 | Soluble in THF, dioxane, 2-methoxyethyl ether, and 2-methoxyethanol. |
| ~121% | 0.6 | Soluble in THF, dioxane, 2-methoxyethyl ether, and 2-methoxyethanol. |
| Data sourced from a study on highly conductive new aniline copolymers. acs.org |
Structure
3D Structure
Properties
Molecular Formula |
C10H15NS |
|---|---|
Molecular Weight |
181.30 g/mol |
IUPAC Name |
4-butylsulfanylaniline |
InChI |
InChI=1S/C10H15NS/c1-2-3-8-12-10-6-4-9(11)5-7-10/h4-7H,2-3,8,11H2,1H3 |
InChI Key |
LPOAFPIPCHFMQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=CC=C(C=C1)N |
Origin of Product |
United States |
Synthetic Methodologies for 4 Butylthio Aniline and Its Derivatives
Direct Synthesis Approaches
Direct synthesis approaches involve the formation of the 4-(butylthio)aniline structure in a single or a few straightforward steps from readily available starting materials.
Condensation Reactions for Aniline (B41778) Formation
Condensation reactions represent a viable route for the formation of substituted anilines. For instance, the synthesis of p-n-butylaniline has been achieved through a condensation reaction between aniline and n-butanol in the presence of a catalyst at elevated temperatures and pressures. rsc.org A similar strategy could theoretically be applied to the synthesis of this compound, potentially by using a sulfur-containing butanol derivative or by incorporating a sulfur source in the reaction mixture.
A related condensation reaction has been reported for the synthesis of 2-amino-6-(butylthio)-4-(4-chlorophenyl)pyridine-3,5-dicarbonitrile. rsc.org This reaction involves the condensation of an aldehyde, malononitrile, and butanethiol, catalyzed by borax (B76245). rsc.org While this method yields a substituted aniline with a butylthio group, it is important to note that the aromatic core is a pyridine (B92270) ring. rsc.org
C-C Amination of Secondary Alcohols for N-Butylaryl Amine Synthesis
A modern approach to the synthesis of N-alkylaryl amines involves the C-C amination of secondary alcohols. A general procedure for this transformation has been described for the synthesis of 4-butylaniline, where a secondary alcohol is reacted with sodium azide (B81097) in the presence of trifluoroacetic acid. chemicalbook.com
| Reagent/Condition | Details |
| Secondary Alcohol | 1 equivalent |
| Sodium Azide (NaN₃) | 2.5 equivalents |
| Solvent | n-hexane |
| Acid | Trifluoroacetic acid (TFA) or a mixture of TFA and MeSO₃H |
| Temperature | 40 °C |
| Time | 4 hours |
This method provides a direct route to N-butylanilines, and its adaptation for the synthesis of this compound would likely require the use of a sulfur-containing secondary alcohol.
Nucleophilic Displacement Strategies for Thioether Incorporation into Aromatic Systems
The formation of the thioether bond in this compound can be achieved through nucleophilic displacement reactions. One of the most common methods is the Ullmann condensation, which involves the copper-catalyzed reaction of an aryl halide with a thiol. vulcanchem.com A theoretical route for the synthesis of this compound involves the Ullmann-type coupling of 4-iodoaniline (B139537) with butanethiol using a copper catalyst. vulcanchem.comprepchem.com
Modern variations of the Ullmann condensation often utilize soluble copper catalysts with ligands to achieve milder reaction conditions and broader substrate scope. vulcanchem.com
Precursor-Based Synthesis and Functional Group Transformations
Precursor-based synthesis involves the modification of a pre-existing aromatic ring that already contains either the butylthio group or a group that can be converted into the aniline functionality.
Reduction of Nitroaryl Intermediates Bearing Alkylthio Substituents
A common and effective strategy for the synthesis of anilines is the reduction of a corresponding nitroaryl compound. For the synthesis of this compound, this would involve the reduction of 4-nitro-1-(butylthio)benzene. This precursor can be synthesized, for example, by the reaction of 4-nitrochlorobenzene with sodium butanethiolate.
The reduction of the nitro group can be achieved using various reducing agents. A patent describes the synthesis of a related compound, 1-amino-4-n-butylthio-2-nitrobenzene, where the final step is the hydrolysis of an acetamido group. google.com However, the reduction of the nitro group is a standard transformation in organic synthesis. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or the use of metal reductants such as iron, tin, or zinc in acidic media.
For instance, the reduction of a similar compound, 2-(4'-nitrophenyl)-5-nitrobenzimidazole, to 2-(4'-aminophenyl)-5-aminobenzimidazole has been achieved using sodium hydrogen sulfide (B99878) (sulfhydrate liquor) at a pH of 8-14 and a temperature of 95-100 °C. utrgv.edu
Diazotization and Subsequent Nucleophilic Aromatic Substitution with Thiol Reagents
The diazotization of anilines followed by nucleophilic substitution is a versatile method for introducing a variety of functional groups onto an aromatic ring. In the context of this compound synthesis, this would involve the diazotization of aniline to form a diazonium salt, which is then reacted with butanethiol or a corresponding thiolate.
A study on the simultaneous diazotization and nucleophilic displacement of various aniline derivatives with thiols has been reported. This one-pot procedure involves the addition of sodium nitrite (B80452) and an alkanethiol to a solution of the aniline derivative in an acidic medium. The reaction proceeds in moderate yields and is applicable to a range of substituted anilines.
The following table summarizes the results for the synthesis of various alkylthio benzene (B151609) derivatives using this method.
| Substrate (Aniline Derivative) | Thiol | Product | Isolated Yield (%) |
| Aniline | 1-Hexanethiol | 1-(Hexylthio)benzene | 77 |
| p-Anisidine | 1-Hexanethiol | 1-(Hexylthio)-4-methoxybenzene | 50 |
| p-Anisidine | 2-Ethylhexanethiol | 1-((2-Ethylhexyl)thio)-4-methoxybenzene | 53 |
| p-Anisidine | tert-Butylthiol | 1-(tert-Butylthio)-4-methoxybenzene | 49 |
| p-Nitroaniline | 1-Hexanethiol | 1-(Hexylthio)-4-nitrobenzene | 62 |
| p-Toluidine | 1-Hexanethiol | 1-(Hexylthio)-4-methylbenzene | 63 |
This method demonstrates the feasibility of forming the C-S bond through a diazonium salt intermediate, providing a viable pathway to this compound and its derivatives.
Chemical Derivatization and Functionalization Strategies
The bifunctional nature of this compound, possessing both a nucleophilic primary amino group and a modifiable thioether linkage, allows for a diverse range of chemical transformations. These reactions enable the synthesis of a wide array of derivatives with tailored electronic and structural properties. Strategic functionalization can be directed at either the nitrogen or the sulfur atom, providing pathways to novel compounds for various applications in materials science and medicinal chemistry.
Reactions at the Primary Amino Group: Acylation and Alkylation
The primary amino group of this compound serves as a key site for derivatization through acylation and alkylation, which modulate the basicity and nucleophilicity of the nitrogen atom.
Acylation is a common strategy to introduce an acyl group (R-C=O) onto the amino function, typically forming a stable amide linkage. This transformation is often employed to protect the amino group or to introduce new functional moieties. libretexts.org A standard method for the acylation of anilines involves reaction with an acylating agent such as an acid anhydride (B1165640) or acyl chloride. For instance, the treatment of anilines with acetic anhydride, often in the presence of a base like sodium acetate (B1210297) or pyridine, yields the corresponding acetamide (B32628) derivative. libretexts.org This reaction proceeds readily due to the nucleophilic character of the amino group. chemicalnote.com
Modern, environmentally conscious methods have been developed for acetylation that proceed under solvent-free and catalyst-free conditions. mdpi.com These approaches often involve gently heating the aniline substrate with acetic anhydride, providing high yields of the desired N-acetylated product. mdpi.com The resulting N-acyl derivatives, such as N-[4-(butylthio)phenyl]acetamide, are typically stable, crystalline solids which facilitates their purification by recrystallization. libretexts.org
Alkylation involves the introduction of an alkyl group onto the amino group, a process that can replace one or both hydrogen atoms. chemicalnote.com This reaction enhances the steric bulk around the nitrogen and can influence the compound's electronic properties. However, controlling the degree of alkylation to prevent the formation of mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts can be a synthetic challenge. More advanced and selective methods, such as iron-catalyzed N-alkylation, have been developed for aniline derivatives, offering a pathway to N-alkylated products under milder conditions. chemistryviews.org
Below is a table summarizing common reagents for these transformations.
Table 1: Representative Reagents for N-Acylation and N-Alkylation of this compound
| Transformation | Reagent Class | Specific Example | Product Class |
|---|---|---|---|
| Acylation | Acid Anhydride | Acetic Anhydride ((CH₃CO)₂O) | N-Aryl Acetamide |
| Acyl Chloride | Benzoyl Chloride (C₆H₅COCl) | N-Aryl Benzamide | |
| Chloroformate | Ethyl Chloroformate (ClCO₂Et) | N-Aryl Carbamate | |
| Alkylation | Alkyl Halide | Iodomethane (CH₃I) | N-Methylated Aniline |
| Alkyl Halide | Benzyl Bromide (C₆H₅CH₂Br) | N-Benzylated Aniline | |
| Sulfate | Dimethyl Sulfate ((CH₃)₂SO₄) | N-Methylated Aniline |
Transformations at the Thioether Linkage: Oxidation and Sulfur Chemistry
Oxidation to Sulfoxides: The partial oxidation of the thioether to a sulfoxide (B87167) can be achieved using a controlled amount of an oxidizing agent. For example, the oxidation of 4-(methylthio)aniline (B85588) to 4-(methylsulfinyl)aniline (B2393309) has been successfully performed using hydrogen peroxide (H₂O₂) in the presence of a selective catalyst, yielding the sulfoxide derivative. rsc.org In some cases, oxidation can occur under unexpected conditions; for instance, attempted nitration of certain aryl thioethers has been reported to yield the corresponding sulfoxides in high yield instead of the expected nitro product. researchgate.net
Oxidation to Sulfones: The complete oxidation of the thioether to the sulfone requires stronger oxidizing conditions or a stoichiometric excess of the oxidant. A widely used and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). The reaction of a thioether with at least two equivalents of m-CPBA, typically in a chlorinated solvent like dichloromethane, leads to the formation of the corresponding sulfone. For example, the oxidation of the related compound 2-(butylthio)aniline to 2-(butane-1-sulfonyl)aniline proceeds with a high yield of 82% using this method. The resulting sulfonyl group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and increases the acidity of the N-H protons of the amino group.
The ability to precisely control the oxidation state of the sulfur atom is a critical tool for modifying the molecular properties of this compound derivatives.
Table 2: Oxidation Reactions of the Thioether Linkage in Aryl Thioaniline Derivatives
| Starting Material Isomer/Analog | Reagent(s) | Product | Oxidation State | Yield | Reference |
|---|---|---|---|---|---|
| 2-(Butylthio)aniline | meta-Chloroperoxybenzoic acid (m-CPBA) | 2-(Butane-1-sulfonyl)aniline | Sulfone | 82% | |
| 4-(Methylthio)aniline | Hydrogen Peroxide (H₂O₂) / Catalyst | 4-(Methylsulfinyl)aniline | Sulfoxide | 94% | rsc.org |
| 2-(Ethylthio)-3-iodopyridine | meta-Chloroperoxybenzoic acid (m-CPBA) | 2-(Ethylsulfonyl)-3-iodopyridine | Sulfone | 93% | mdpi.com |
Elucidation of Reaction Mechanisms and Kinetics for 4 Butylthio Aniline Transformations
Mechanistic Investigations of Aniline-Type Reactions (e.g., Nucleophilic Substitution, Condensation)
The amino group of 4-(butylthio)aniline confers nucleophilic character, allowing it to participate in a variety of substitution and condensation reactions typical of aromatic amines.
Nucleophilic Substitution Reactions: Aniline (B41778) derivatives are key nucleophiles in C-N bond-forming cross-coupling reactions. One prominent example is the Ullmann condensation, specifically the Goldberg reaction, which couples an aniline with an aryl halide using a copper catalyst. wikipedia.org While specific studies on this compound in this context are limited, the general mechanism is well-established. The process typically requires high temperatures and polar aprotic solvents. wikipedia.org
The mechanism is thought to involve the in-situ formation of a copper(I) amide from the aniline. This species then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the coupled product and regenerate the active copper catalyst. wikipedia.org The presence of the electron-donating butylthio group on the aniline ring would be expected to enhance the nucleophilicity of the amino group, potentially influencing the reaction rate.
Condensation Reactions: Condensation reactions involving anilines are fundamental in organic synthesis for building complex heterocyclic structures. Multi-component reactions, such as the domino Knoevenagel condensation-Michael addition, can utilize aniline derivatives or related thiols to construct highly functionalized molecules. rsc.org For instance, a one-pot synthesis catalyzed by borax (B76245) involves the reaction of an aldehyde, malononitrile, and a thiol. rsc.orgresearchgate.net This type of reaction highlights how the functionalities present in a molecule like this compound can be leveraged. The initial step is a Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the thiol. rsc.org Although this compound is not a direct reactant in the cited example, the synthesis of 2-Amino-6-(butylthio)-4-(4-chlorophenyl)pyridine-3,5-dicarbonitrile illustrates a condensation pathway involving a butylthio-functionalized aromatic core. researchgate.net
The general pathways for these aniline-type reactions are summarized in the table below.
| Reaction Type | Description | Key Mechanistic Steps | Role of this compound Moiety |
|---|---|---|---|
| Goldberg Reaction (Ullmann Condensation) | Copper-catalyzed C-N cross-coupling between an aniline and an aryl halide. wikipedia.org | 1. Formation of a copper(I) amide complex. 2. Reaction with the aryl halide. 3. Formation of the final N-aryl product. wikipedia.org | Acts as the nucleophile. The electron-donating -NH₂ and -SBu groups enhance nucleophilicity. researchgate.net |
| Domino Condensation/Addition | Multi-component reaction to form highly substituted heterocycles. rsc.org | 1. Knoevenagel condensation of an aldehyde and an active methylene (B1212753) compound. 2. Subsequent Michael addition of a nucleophile (e.g., a thiol). rsc.org | The butylthio group can be incorporated as a thiol reactant in analogous syntheses. researchgate.net The aniline moiety can participate in imine formation. organic-chemistry.org |
Kinetic Studies of Reactions Involving this compound (e.g., with Radical Species)
Detailed kinetic data specifically for this compound are not extensively documented in the reviewed literature. However, kinetic studies on closely related structural analogs provide significant insight into its probable reactivity, particularly with radical species. A computational study on the reaction between 4-methyl aniline and the hydroxyl radical (OH•) offers a valuable proxy for understanding the kinetics of this compound. mdpi.comresearchgate.net
Given the structural similarities, the reaction of this compound with OH radicals would likely follow analogous pathways, with hydrogen abstraction from the -NH₂ group being a major channel. The rate would be influenced by the electronic effects of the butylthio group compared to the methyl group.
| Parameter | Finding (for 4-methyl aniline analog) | Reference |
|---|---|---|
| Reaction Studied | 4-methyl aniline + OH• | mdpi.comresearchgate.net |
| Primary Reaction Pathways | 1. OH• addition to the aromatic ring (forms adducts IS1, IS2, IS3, IS4). 2. H-abstraction from -NH₂ or -CH₃ groups (forms radicals PR1, PR2, etc.). | mdpi.com |
| Dominant Product | NH-C₆H₄-CH₃ (from H-abstraction at the amino group). | mdpi.com |
| Total Rate Coefficient (k_total) | 2.04 × 10⁻¹⁸ T².⁰⁷ exp[(11.2 kJ/mol)/RT] cm³/s | mdpi.comresearchgate.net |
| Temperature Range | 300–2000 K | mdpi.comresearchgate.net |
| Pressure Range | 1–7600 Torr | mdpi.comresearchgate.net |
Computational Approaches to Reaction Pathway Analysis and Transition State Elucidation
Computational chemistry provides powerful tools for mapping reaction pathways and characterizing the high-energy, transient structures known as transition states. solubilityofthings.comwikipedia.org These methods are particularly valuable for complex reactions or for compounds where experimental data is scarce. Density Functional Theory (DFT) is a common method used for these investigations. beilstein-journals.orgresearchgate.net
Again, the computational study of the 4-methyl aniline reaction with hydroxyl radicals serves as an excellent model for the approaches that can be applied to this compound. mdpi.comresearchgate.net In that research, the potential energy surface (PES) of the reaction was thoroughly explored. The geometries of all species (reactants, intermediates, transition states, and products) were optimized, and their energies were calculated. mdpi.com
The study employed the M06-2X functional with the 6-311++G(3df,2p) basis set for calculations, a method proven effective for similar reaction systems. mdpi.comresearchgate.net High-accuracy single-point energy calculations were performed using the CCSD(T) method to refine the energy landscape. mdpi.comresearchgate.net From this computed PES, reaction kinetics were determined using Transition State Theory (TST) and the microcanonical Rice–Ramsperger–Kassel–Marcus (RRKM) theory. mdpi.comwikipedia.org This approach allowed for the identification of eight distinct reaction paths and their corresponding transition states, revealing that pathways involving certain adduct formations had exceptionally high energy barriers, making them kinetically unfavorable. mdpi.com Such computational screening is essential for predicting the most likely reaction outcomes. nih.gov
| Computational Method | Purpose in Reaction Analysis | Example from 4-Methyl Aniline Study |
|---|---|---|
| M06-2X / 6-311++G(3df,2p) | Geometry optimization and frequency calculations for all stationary points (reactants, products, intermediates, transition states). | Used to find the lowest energy structures and vibrational frequencies. mdpi.comresearchgate.net |
| CCSD(T) | High-accuracy single-point energy calculations to refine the potential energy surface. | Provided more accurate relative energies for the reaction pathways. mdpi.comresearchgate.net |
| Transition State Theory (TST) | Calculation of reaction rate constants based on the properties of the transition state. wikipedia.org | Used to compute the rate coefficients for the OH• addition paths. mdpi.com |
| Rice–Ramsperger–Kassel–Marcus (RRKM) Theory | A more detailed kinetic theory that accounts for energy distribution in the molecule, used for pressure-dependent reactions. | Utilized to calculate rate coefficients for H-abstraction and other complex paths. mdpi.com |
Advanced Spectroscopic and Structural Characterization in Research
High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Elucidating Molecular Structure and Dynamics
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 4-(butylthio)aniline. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom in the molecule can be determined.
In the ¹H NMR spectrum of this compound, the protons of the butyl group exhibit characteristic signals in the aliphatic region. The terminal methyl (CH₃) protons typically appear as a triplet, while the three methylene (B1212753) (CH₂) groups appear as multiplets. The chemical shifts of these protons are influenced by the adjacent sulfur atom. The aromatic protons on the benzene (B151609) ring appear in the downfield region, and their splitting patterns provide information about their relative positions. The two protons ortho to the amino group and the two protons meta to the amino group would be expected to show distinct signals, likely as doublets. The amine (NH₂) protons usually appear as a broad singlet.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal. The four carbons of the butyl group appear in the upfield region. The aromatic carbons appear in the downfield region, with their chemical shifts influenced by the electron-donating amino group and the sulfur-containing substituent. The carbon atom attached to the sulfur (C-S) and the carbon atom attached to the nitrogen (C-N) have characteristic chemical shifts. Studies on the isomer 2-butylthioaniline have shown that the butylthio group can influence the electron density of the phenyl ring, causing shifts in the positions of the aromatic protons and carbons. researchgate.net For instance, the incorporation of a butylthio group can lead to a downfield shift of the ortho proton relative to aniline (B41778). researchgate.net
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic (ortho to NH₂) | 6.6-6.8 | d |
| Aromatic (meta to NH₂) | 7.2-7.4 | d |
| -NH₂ | 3.5-4.5 | br s |
| -S-CH₂- | 2.8-3.0 | t |
| -CH₂- | 1.5-1.7 | m |
| -CH₂- | 1.3-1.5 | m |
| -CH₃ | 0.8-1.0 | t |
Note: These are predicted values based on analogous structures and substituent effects. Actual experimental values may vary.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-NH₂ | 145-150 |
| C-S | 125-130 |
| Aromatic CH (ortho to NH₂) | 114-118 |
| Aromatic CH (meta to NH₂) | 130-135 |
| -S-CH₂- | 30-35 |
| -CH₂- | 30-35 |
| -CH₂- | 20-25 |
| -CH₃ | 10-15 |
Note: These are predicted values based on analogous structures and substituent effects. Actual experimental values may vary.
Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretches of the primary amine, the C-H stretches of the aromatic ring and the aliphatic butyl group, the C=C stretching vibrations of the aromatic ring, and the C-N and C-S stretching vibrations. The N-H stretching vibrations of the primary amine typically appear as two bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretches are generally observed above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. The C=C stretching vibrations of the benzene ring are expected in the 1500-1600 cm⁻¹ region.
Raman spectroscopy provides complementary information. Aromatic compounds often show strong Raman signals. The symmetric "ring breathing" mode of the benzene ring is a characteristic and often intense band in the Raman spectrum. The C-S bond also gives rise to a characteristic Raman signal. Studies on related molecules like 2-(methylthio)aniline (B147308) have utilized Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy to assign the vibrational frequencies, aided by density functional theory (DFT) calculations. nih.gov
Table 3: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| -NH₂ | Symmetric & Asymmetric Stretch | 3300-3500 | IR, Raman |
| Aromatic C-H | Stretch | 3000-3100 | IR, Raman |
| Aliphatic C-H | Stretch | 2850-2960 | IR, Raman |
| Aromatic C=C | Stretch | 1500-1600 | IR, Raman |
| -NH₂ | Scissoring | 1590-1650 | IR |
| C-N | Stretch | 1250-1340 | IR |
Mass Spectrometry (MS and HR-MS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. High-resolution mass spectrometry (HR-MS) provides a highly accurate molecular weight, which can be used to determine the elemental composition of the molecule.
The molecular ion peak (M⁺) in the mass spectrum of this compound would correspond to its molecular weight. Due to the presence of a nitrogen atom, the molecular weight is an odd number, consistent with the nitrogen rule. The fragmentation of the molecular ion is expected to occur at the weakest bonds. A common fragmentation pathway for anilines involves the loss of a hydrogen atom to form a stable [M-1]⁺ ion. miamioh.edu Another likely fragmentation is the cleavage of the C-S bond, leading to the loss of a butyl radical or a butanethiol molecule. Alpha-cleavage next to the sulfur atom is also a probable fragmentation pathway. The fragmentation of the butyl chain can also produce a series of smaller fragment ions.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Possible Fragment |
|---|---|
| 181 | [M]⁺ (Molecular Ion) |
| 180 | [M-H]⁺ |
| 124 | [M - C₄H₉]⁺ |
| 108 | [C₆H₄NH₂]⁺ |
| 92 | [C₆H₄S]⁺ (from rearrangement) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) is related to the extent of conjugation in the molecule.
The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring. Aniline itself exhibits two main absorption bands in the UV region. researchgate.net The introduction of the butylthio group at the para position is expected to cause a bathochromic (red) shift in the λmax values compared to aniline, due to the extension of the conjugated system through the lone pair of electrons on the sulfur atom. These absorptions are typically due to π → π* transitions within the aromatic system. The presence of the non-bonding electrons on the nitrogen and sulfur atoms may also lead to n → π* transitions.
Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing Analysis
A successful single-crystal X-ray diffraction analysis of this compound would provide the exact geometry of the molecule, including the conformation of the butyl chain and the planarity of the aniline ring. It would also elucidate the nature of the intermolecular interactions, such as hydrogen bonds involving the amino group, which play a crucial role in the crystal packing. To date, a crystal structure for this compound has not been reported in the crystallographic databases.
Advanced Spectroelectrochemical Methods for Redox Behavior Characterization
Advanced spectroelectrochemical methods combine spectroscopic techniques with electrochemistry to study the changes in a molecule's spectroscopic properties as a function of its oxidation state. These methods are particularly useful for characterizing the redox behavior of electroactive species like aniline derivatives.
By coupling techniques such as UV-Vis spectroscopy or Raman spectroscopy with an electrochemical setup (e.g., cyclic voltammetry), it is possible to monitor the formation of radical cations and other intermediates during the oxidation or reduction of this compound. For aniline and its derivatives, electrochemical oxidation can lead to the formation of polymers (polyaniline). Spectroelectrochemistry can provide valuable information on the initial steps of this polymerization process, including the identification of transient species. mdpi.com The butylthio substituent would be expected to influence the redox potentials and the stability of the resulting radical species compared to unsubstituted aniline.
Table 5: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Aniline |
| 2-Butylthioaniline |
| 2-(Methylthio)aniline |
Computational and Theoretical Chemistry of 4 Butylthio Aniline
Density Functional Theory (DFT) Studies
DFT has become a important tool in quantum chemistry for predicting the properties of molecules like 4-(butylthio)aniline. researchgate.net It offers a balance between accuracy and computational cost, making it suitable for a range of analyses.
Geometry optimization using DFT methods, such as B3LYP with various basis sets (e.g., 6-311G(d,p)), is performed to determine the most stable three-dimensional structure of this compound. researchgate.net This process identifies the equilibrium geometry by minimizing the energy of the molecule. For flexible molecules, conformational analysis is crucial to identify different low-energy conformers. nih.gov Advanced sampling techniques combined with semi-empirical DFT can generate numerous conformations, which are then often refined with higher-level DFT calculations to obtain accurate energy profiles. mdpi.comnih.gov The analysis of bond lengths, bond angles, and dihedral angles from the optimized geometry provides a detailed structural description. For instance, in related aniline (B41778) derivatives, DFT calculations have shown good agreement with experimental data for these parameters. nih.gov
Table 1: Representative Theoretical Geometrical Parameters for Aniline Derivatives
| Parameter | Bond/Angle | Calculated Value (B3LYP) |
|---|---|---|
| Bond Length | C-N | ~1.39 Å |
| C-S | ~1.77 Å | |
| N-H | ~1.01 Å | |
| Bond Angle | C-S-C | ~100-105° |
| H-N-H | ~110-113° | |
| Dihedral Angle | C-C-S-C | Varies with conformation |
Note: The values are approximate and depend on the specific level of theory and basis set used. The table is illustrative for aniline derivatives.
The electronic properties of this compound are critical for understanding its reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity; a smaller gap suggests the molecule is more reactive. nih.gov For similar aromatic compounds, DFT calculations have been used to determine these energy gaps, which helps in predicting charge transfer within the molecule. nih.govacs.org
The Molecular Electrostatic Potential (MEP) map is another vital tool that visualizes the charge distribution on the molecule's surface. researchgate.net It helps in identifying the electrophilic and nucleophilic sites. researchgate.net In an MEP map, regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while positive potential regions (blue) are susceptible to nucleophilic attack. For aniline-type molecules, the area around the nitrogen atom is often a site of negative potential, indicating its nucleophilic character. researchgate.netacs.org
Table 2: Calculated Electronic Properties for a Representative Thioaniline Derivative
| Property | Value (eV) |
|---|---|
| HOMO Energy | -5.0 to -6.0 |
| LUMO Energy | -0.5 to -1.5 |
| HOMO-LUMO Gap | 4.0 to 5.0 |
Note: These are typical ranges obtained from DFT calculations and can vary based on the computational method.
DFT calculations are widely used to predict the vibrational spectra (FT-IR and Raman) of molecules. asianpubs.org By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. globalresearchonline.net These calculated frequencies are often scaled to correct for anharmonicity and the approximations inherent in the computational method. asianpubs.orgahievran.edu.tr There is generally a good correlation between the scaled theoretical frequencies and experimental data for aniline derivatives. asianpubs.org This correlation allows for the confident assignment of vibrational modes observed in the experimental spectra. globalresearchonline.netahievran.edu.tr For example, the characteristic N-H stretching vibrations in anilines are typically observed in the 3300-3500 cm⁻¹ region. ijcce.ac.ir
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. periodicodimineralogia.it It examines the delocalization of electron density between filled Lewis-type (donor) NBOs and empty non-Lewis-type (acceptor) NBOs. nih.gov This analysis is crucial for understanding intramolecular charge transfer (ICT) and the stability arising from hyperconjugation and resonance. periodicodimineralogia.itnih.gov NBO calculations can quantify the charge transferred between different parts of the this compound molecule, such as from the sulfur atom or the amino group to the phenyl ring, or vice versa. chemmethod.com The analysis provides information on the natural atomic charges on each atom, offering a more detailed view of the electronic structure than simple population analyses. researchgate.net
Molecular Dynamics Simulations for Conformational Space and Intermolecular Interactions
While DFT is excellent for studying static molecular properties, molecular dynamics (MD) simulations are employed to explore the dynamic behavior of molecules over time. libretexts.org MD simulations can be used to sample the conformational space of flexible molecules like this compound, providing insights into the relative populations of different conformers at a given temperature. aps.org These simulations are also powerful for studying intermolecular interactions in condensed phases. nih.gov By simulating a system of multiple this compound molecules, one can observe how they interact and aggregate, which is governed by forces like van der Waals interactions and potential hydrogen bonding involving the amino group. anu.edu.au The force fields used in MD simulations are often parameterized using data from high-level quantum chemical calculations. libretexts.org
Quantum Chemical Studies of Excited States and Photochemical Processes
The study of excited states is essential for understanding the photochemical behavior of this compound. numberanalytics.com Quantum chemical methods, particularly Time-Dependent DFT (TD-DFT), are used to calculate the energies of electronic excited states and predict UV-Vis absorption spectra. nih.gov These calculations help in understanding the nature of electronic transitions, for instance, whether they are localized on a specific part of the molecule or involve charge transfer across the molecule. nih.gov The properties of excited states, such as their lifetime and decay pathways (e.g., fluorescence, internal conversion, or photochemical reaction), are influenced by molecular structure and the surrounding environment. numberanalytics.comohio-state.edu For aniline derivatives, studies have explored the dynamics of excited states, including processes like intracluster vibrational redistribution and vibrational predissociation. colostate.edu Understanding these photochemical processes is crucial for applications where the molecule interacts with light. rsc.org
Theoretical Insights into Reaction Mechanisms and Kinetics of this compound
Computational and theoretical chemistry provide powerful tools to elucidate the intricate details of reaction mechanisms and kinetics that are often challenging to explore through experimental means alone. For this compound, while specific theoretical studies exclusively focused on this compound are not extensively documented in publicly available literature, we can infer potential reactive behaviors and kinetic parameters by drawing parallels with computational studies on closely related aniline derivatives. Methodologies such as Density Functional Theory (DFT) and high-level ab initio calculations are instrumental in mapping potential energy surfaces, identifying transition states, and predicting reaction rates.
Theoretical investigations into the reactivity of substituted anilines often explore how different functional groups influence the electronic structure and, consequently, the reaction pathways. The butylthio group (-S-C₄H₉) in this compound is expected to exert a significant electronic effect. The sulfur atom, with its lone pairs of electrons, can participate in resonance with the aniline ring, acting as an electron-donating group. This donation of electron density would likely activate the aromatic ring, particularly at the ortho and para positions relative to the amino group, making it more susceptible to electrophilic attack.
Hypothetical Reaction Pathways and Mechanistic Insights
Drawing from computational studies on similar molecules, several key reaction types can be analyzed theoretically for this compound:
Electrophilic Aromatic Substitution: Theoretical models, such as those used for the chlorination of aniline, can predict the regioselectivity of reactions like halogenation, nitration, and sulfonation. cetjournal.it For this compound, DFT calculations could be employed to determine the relative energies of the Wheland intermediates formed upon electrophilic attack at the ortho and meta positions relative to the amino group. It is anticipated that the ortho-substituted product would be favored due to the combined activating effects of the amino and butylthio groups.
Oxidative Coupling and Polymerization: The polymerization of aniline and its derivatives is a field where computational chemistry offers significant insights into the reaction mechanism. For this compound, theoretical calculations could model the initial steps of oxidation to form radical cations. Subsequent coupling reactions leading to dimer, trimer, and eventually polymer formation can be mapped out, and the associated energy barriers can be calculated. These calculations would help in understanding how the butylthio substituent affects the polymerization kinetics and the properties of the resulting polymer.
Reactions at the Amino Group: The nucleophilicity of the amino group can be quantified using computational methods. Theoretical studies can model reactions such as acylation or alkylation at the nitrogen atom. By calculating the energy barriers for these reactions, one can predict the reactivity of this compound compared to other substituted anilines.
Kinetic Predictions and Data Tables
Table 1: Hypothetical Calculated Activation Energies for Electrophilic Bromination of this compound
| Reaction Step | Position of Attack | Calculated Activation Energy (kcal/mol) |
| Formation of Wheland Intermediate | Ortho to -NH₂ | 10.5 |
| Formation of Wheland Intermediate | Meta to -NH₂ | 18.2 |
Note: These values are hypothetical and intended for illustrative purposes, based on trends observed in similar aniline derivatives. Actual values would require specific DFT calculations for this compound.
Table 2: Hypothetical Rate Constants for Reaction with a Generic Electrophile
| Temperature (K) | Rate Constant (k) for Ortho-Substitution (s⁻¹) | Rate Constant (k) for Meta-Substitution (s⁻¹) |
| 298 | 1.2 x 10⁻³ | 3.5 x 10⁻⁶ |
| 313 | 4.8 x 10⁻³ | 2.1 x 10⁻⁵ |
| 328 | 1.8 x 10⁻² | 1.1 x 10⁻⁴ |
Note: This table illustrates the expected trend of increasing reaction rates with temperature and the preference for ortho-substitution. The values are not based on experimental data for this compound.
Applications of 4 Butylthio Aniline in Advanced Materials Science
Precursor for Conducting Polymers and Electroactive Materials
The presence of the thioether group in 4-(Butylthio)aniline makes it a valuable precursor for conducting polymers. vulcanchem.com The introduction of a thioether can modify the intermolecular interactions and phase behavior of polymers, suggesting its utility in materials for liquid crystal displays and conductive polymers. vulcanchem.com
The synthesis of poly(N-alkylanilines) with butylthio substituents represents a significant advancement in the field of conducting polymers. A notable method involves a concurrent reduction and substitution reaction performed on a solid-state polyaniline matrix. acs.org This approach has been successful in preparing highly conductive aniline (B41778) copolymers containing the butylthio group. acs.org
Remarkably, copolymers with a substantial molar percentage of the butylthio group have been synthesized, and they exhibit high conductivity. acs.org For instance, a copolymer film containing approximately 38 mol % of the butylthio group demonstrated conductivity comparable to its parent polyaniline film. acs.org Even with a much higher content of the bulky butylthio substituent, the copolymers retain significant conductivity. acs.org Furthermore, these new butylthioaniline copolymers are highly soluble in various organic solvents in which the parent polyaniline is insoluble, such as THF, dioxane, 2-methoxyethyl ether, and 2-methoxyethanol. acs.org This enhanced solubility, coupled with high conductivity, suggests that this synthesis route produces a more conjugated and regular backbone structure compared to conventional copolymerization methods. acs.org
Table 1: Properties of Butylthio-Substituted Aniline Copolymers
| Butylthio Group Content (mol %) | Conductivity (S/cm) | Solubility |
| ~38 | 3-4 | High in THF, dioxane, 2-methoxyethyl ether, 2-methoxyethanol |
| 91 | 1 | High in THF, dioxane, 2-methoxyethyl ether, 2-methoxyethanol |
| 121 | 0.6 | High in THF, dioxane, 2-methoxyethyl ether, 2-methoxyethanol |
This table summarizes the conductivity and solubility of aniline copolymers with varying amounts of butylthio substituent, based on research findings. acs.org
The electropolymerization of monomers that are structural hybrids of thiophene (B33073) and aniline, such as 3-(N-alkylamino)thiophenes, provides insights into the behavior of related systems. acs.org While both polythiophenes and polyanilines can be formed anodically through radical coupling, the aniline nitrogen significantly influences the electropolymerization mechanism. acs.org In these hybrid structures, oxidation is proposed to occur through the removal of a nitrogen lone pair electron. This is followed by a chemical step that results in radical contribution at the 2-position of the thiophene ring, leading to the formation of a typical poly(α-α′-thiophene) backbone. acs.org
The electrochemical synthesis of copolymers of thiophene and aniline can be challenging due to the large difference in their oxidation potentials. jept.de Aniline typically polymerizes at a lower potential than thiophene. jept.de However, by adjusting polymerization potentials based on monomer concentrations, this issue can be addressed. jept.de The resulting copolymers often exhibit better solubility in solvents like DMSO and KOH compared to their respective homopolymers. jept.de
Monomer and Building Block in the Synthesis of Novel Polymeric Architectures
The versatility of this compound extends to its role as a monomer in creating novel polymeric architectures. acs.orgmdpi.com The ability to introduce specific functional groups, such as the butylthio group, into a polymer chain allows for the tailoring of its properties for specific applications. researchgate.net Copolymerization of aniline with other monomers is a recognized strategy to impart new properties that are not present in the homopolymer. researchgate.net
The development of new synthetic methods has enabled the creation of sequence-defined polymers with a high degree of precision, mimicking the structural and functional diversity found in natural biopolymers like DNA and proteins. thechemicalengineer.com While not directly detailing the use of this compound, these advanced polymerization techniques highlight the potential for incorporating such functionalized monomers to create complex and highly functional polymeric structures. The use of monomers with multiple reactive centers allows for the construction of advanced architectures like polymeric ladders, which are predicted to have high thermal and chemical stability. acs.org
Integration into Complex Heterocyclic Systems for Functional Materials (e.g., Benzothiazinium Derivatives)
This compound serves as a key precursor in the synthesis of complex heterocyclic systems, such as benzothiazinium derivatives. These compounds are of interest due to their potential biological activities. For instance, the reaction of 1-methyl-4-butylthio-3-(benzoylthio)quinolinium chloride with 4-(trifluoromethyl)aniline (B29031) leads to the formation of 5-methyl-9-(trifluoromethyl)-12H-quino[3,4-b] Current time information in Bangalore, IN.mdpi.combenzothiazinium chloride. mdpi.comdntb.gov.ua This synthesis is typically carried out in a pyridine (B92270) solution. mdpi.com
The resulting tetracyclic quinobenzothiazinium system is relatively planar. mdpi.com The structure of these complex molecules can be confirmed using various spectroscopic techniques, including 1H-NMR, 13C-NMR, and HR-MS spectrometry, as well as X-ray diffraction. mdpi.comresearchgate.net This line of research has led to the development of new methods for modifying the structure of tetracyclic quinobenzothiazinium derivatives, allowing for the introduction of various substituents at different positions of the benzene (B151609) ring. researchgate.net
Role of 4 Butylthio Aniline in Catalysis and Supramolecular Chemistry
Application as a Ligand in Coordination Chemistry
In coordination chemistry, ligands, which are molecules or ions that bond to a central metal atom, are fundamental. 4-(Butylthio)aniline can function as a ligand, coordinating with transition metals to form complex structures. bccampus.ca Transition metal complexes often involve a central metal ion bonded to one or more ligands through coordinate covalent bonds, where the ligand donates a pair of electrons. bccampus.ca The nitrogen atom of the aniline's amino group possesses a lone pair of electrons, making it a potential coordination site.
The thioether linkage in this compound introduces a sulfur atom, which also has lone electron pairs, providing a secondary potential coordination site. This could allow it to act as a bidentate ligand, binding to a metal center through both the nitrogen and sulfur atoms, a process known as chelation. bccampus.ca The formation of such chelates can lead to more stable metal complexes compared to those formed with monodentate ligands.
While direct studies detailing the coordination of this compound with specific transition metals are not extensively documented in the initial search, the behavior of analogous aniline (B41778) and thioether compounds provides a strong basis for its potential. For instance, benzothiazole (B30560) aniline (BTA) has been used in conjunction with salen-type ligands to coordinate with transition metals like manganese, iron, cobalt, and zinc, creating complexes with potential chemotherapeutic applications. nih.gov Similarly, the synthesis of mixed ligand chelates using Schiff bases derived from substituted anilines and other secondary ligands with transition metal ions like Cr(III), Co(II), Ni(II), and Cu(II) is a common practice. scirp.org These studies often show the involvement of the aniline nitrogen in coordination with the metal ion. scirp.org Furthermore, research on bis-imidazole-calix beilstein-journals.orgarene ligands, which contain aniline units, has demonstrated their ability to coordinate with Cu2+ and Zn2+, and has even shown that the presence of the metal can catalyze reactions on the aniline part of the ligand. mdpi.com
Contribution to Organocatalytic Systems
Organocatalysis involves the use of small organic molecules to accelerate chemical reactions. organic-chemistry.org These catalysts are often advantageous due to their lower toxicity and lack of sensitivity to air and moisture compared to traditional metal-based catalysts. organic-chemistry.org
Catalyst for Derivatization Reactions in Analytical Chemistry
Derivatization is a technique used in analytical chemistry to chemically modify a compound to make it more suitable for analysis, often by enhancing its detectability. researchgate.netmdpi.com Aniline and its derivatives can act as catalysts or reagents in these reactions. For example, less nucleophilic aromatic amines, such as aniline, have been shown to react efficiently in one-pot multicomponent reactions to generate new heterocyclic compounds. nih.gov
In the context of analytical chemistry, derivatization often involves attaching a chromophore or fluorophore to the analyte. researchgate.net While specific applications of this compound as a catalyst for derivatization are not explicitly detailed, the amino group of the aniline moiety is a reactive site. It can react with various functional groups, a principle that is the foundation of many derivatization procedures. sigmaaldrich.com For instance, amines are known to react with reagents like phenyl isocyanate or benzoyl chloride to form derivatives that are easily detectable by UV-visible spectroscopy. researchgate.net The catalytic role of an aniline derivative in such a system could involve activating the derivatizing agent or the analyte.
Role in Controlled Soft Material Formation through Catalyzed Linkages
The formation of soft materials, such as polymers and hydrogels, can be controlled through catalyzed reactions. The polymerization of aniline and its derivatives is a well-known method for producing conducting polymers. acs.org The catalytic process typically involves an oxidative polymerization mechanism. The properties of the resulting polyaniline, including its structure and conductivity, can be tuned by the substituents on the aniline ring. The butylthio group in this compound would influence the electronic properties and solubility of the resulting polymer.
While direct evidence for this compound catalyzing the formation of soft materials is not immediately available, its structural features suggest potential. Aniline derivatives can participate in reactions that form linkages for materials like self-healing hydrogels. These materials often rely on dynamic chemical bonds, and the formation of these bonds can be catalyzed. For instance, aniline can participate in multicomponent reactions that form stable heterocyclic structures, a principle that could be extended to polymer backbones or cross-links. nih.gov
Supramolecular Assembly and Host-Guest Chemistry
Supramolecular chemistry focuses on chemical systems made up of a discrete number of assembled molecular subunits. The forces responsible for the spatial organization are non-covalent intermolecular interactions. numberanalytics.commdpi.com
Non-Covalent Interactions in Molecular Recognition Phenomena
Molecular recognition, the specific interaction between two or more molecules through non-covalent bonding, is a cornerstone of many biological and chemical processes. numberanalytics.commdpi.com These interactions include hydrogen bonding, π-π stacking, electrostatic forces, and van der Waals interactions. numberanalytics.commdpi.com this compound possesses several features that enable it to participate in these interactions.
Hydrogen Bonding: The amino group (-NH2) can act as a hydrogen bond donor. numberanalytics.com
π-π Stacking: The benzene (B151609) ring allows for π-π stacking interactions with other aromatic systems. mdpi.comnumberanalytics.com
Hydrophobic Interactions: The butyl chain (-C4H9) is hydrophobic and can engage in van der Waals interactions.
These non-covalent forces are critical in host-guest chemistry, where a host molecule binds a smaller guest molecule. The specific geometry and combination of interaction sites on a molecule like this compound would determine its specificity for binding certain guests. beilstein-journals.org
Self-Assembly Processes Involving this compound Derived Molecular Units
Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. numberanalytics.com Molecules derived from this compound can be designed to self-assemble into complex architectures like nanoparticles, liquid crystals, or hydrogels. nih.govbeilstein-journals.orgmdpi.com
For example, Schiff base reactions involving 4-(alkylthio)anilines have been used to create symmetric liquid crystal dimers. rsc.org In these molecules, the core aromatic structures, along with the flexible alkyl and alkylthio chains, direct the alignment of the molecules into liquid crystalline phases. The balance between the rigid aromatic parts and the flexible chains, influenced by the butylthio group, is crucial for determining the phase behavior.
Furthermore, aniline derivatives have been used as components in self-assembling systems for applications like drug delivery. In one study, 4-(1,2-diphenylbut-1-en-1-yl)aniline was used as a self-assembly inducer to form nanoparticles. researchgate.net By conjugating this moiety to drugs, researchers created nanoparticles that could form spontaneously in water. Similarly, the inherent ability of amino acids and their derivatives to self-assemble into ordered nanostructures through a combination of electrostatic, π-π stacking, and hydrophobic interactions is well-documented. beilstein-journals.org A molecule like this compound, which combines an aromatic ring, an amino group, and a hydrophobic chain, is a prime candidate for incorporation into such self-assembling biomaterials.
Future Research Directions and Emerging Trends
Exploration of Novel, Sustainable Synthetic Routes and Methodologies
The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. For 4-(Butylthio)aniline, future research will likely focus on moving away from traditional, often harsh, synthetic conditions towards more sustainable alternatives.
Key areas of exploration include:
Catalytic C-S Bond Formation: While classical methods like the reaction of 4-iodoaniline (B139537) with butanethiol using a copper catalyst are plausible, future research will likely pivot towards more efficient and sustainable catalytic systems. vulcanchem.com This could involve the use of earth-abundant metal catalysts or even metal-free catalytic systems to promote the carbon-sulfur bond formation.
Photocatalysis and Electrocatalysis: Leveraging light or electricity to drive chemical reactions represents a green and powerful approach. numberanalytics.com The application of photoredox catalysis, for instance, could enable the synthesis of this compound under mild conditions, minimizing waste and energy consumption. vulcanchem.com
Biocatalysis: The use of enzymes to catalyze the formation of this compound offers the potential for high selectivity and operation under mild, aqueous conditions, aligning with the principles of green chemistry. numberanalytics.com
One-Pot Syntheses: Designing multi-step reactions to occur in a single reaction vessel, known as one-pot synthesis, can significantly improve efficiency by reducing the need for intermediate purification steps. acs.org Developing a one-pot synthesis for this compound and its derivatives would be a significant advancement. acs.org
A comparative table of potential synthetic approaches is presented below:
| Synthetic Approach | Potential Advantages | Key Research Challenges |
| Advanced Catalysis | High efficiency, potential for lower reaction temperatures. | Catalyst cost and recyclability, substrate scope. |
| Photocatalysis | Use of renewable energy (light), mild reaction conditions. numberanalytics.com | Catalyst stability, quantum yield optimization. |
| Biocatalysis | High selectivity, environmentally friendly. numberanalytics.com | Enzyme stability and availability, reaction scalability. numberanalytics.com |
| One-Pot Synthesis | Increased efficiency, reduced waste. acs.org | Compatibility of sequential reaction conditions. |
Advanced Computational Modeling for Predictive Material Design and Reaction Outcomes
Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. For this compound, these techniques can provide deep insights into its properties and reactivity, guiding the design of new materials and synthetic pathways.
Future computational studies will likely focus on:
Density Functional Theory (DFT) Calculations: DFT can be used to predict the electronic structure, molecular geometry, and spectroscopic properties of this compound and its derivatives. nih.gov This information is crucial for understanding its reactivity and for designing molecules with specific electronic properties.
Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the behavior of this compound in different environments, such as in solution or within a polymer matrix. researchgate.net This can help in predicting material properties like solubility and compatibility.
Predictive Modeling of Reaction Outcomes: Computational models can be developed to predict the outcome of chemical reactions involving this compound, including reaction rates and selectivity. This can accelerate the discovery of new synthetic routes and the optimization of reaction conditions.
The following table summarizes the applications of computational modeling for this compound:
| Computational Method | Application | Predicted Properties |
| Density Functional Theory (DFT) | Electronic structure analysis. nih.gov | Molecular orbitals, charge distribution, spectroscopic data. nih.gov |
| Molecular Dynamics (MD) | Simulation of material behavior. researchgate.net | Solubility, conformational changes, diffusion coefficients. |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity or material performance. | Inhibitory constants, conductivity, thermal stability. |
Development of Next-Generation Functional Materials with Enhanced Performance
The unique combination of a sulfur-containing group and an aromatic amine makes this compound a promising building block for a variety of functional materials.
Emerging applications include:
Conducting Polymers: The aniline (B41778) moiety is a well-known component of conducting polymers. The introduction of the butylthio group can modify the electronic properties and solubility of these polymers. Research has shown that copolymers of aniline with butylthio substituents can exhibit high conductivity and improved solubility in common organic solvents. acs.org
Liquid Crystals: The rod-like structure of certain derivatives of this compound suggests their potential use in liquid crystal displays. vulcanchem.com The thioether linkage can influence the intermolecular interactions that govern the liquid crystalline phases. vulcanchem.com
Organic Electronics: The electronic properties of this compound make it a candidate for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Anticorrosion Coatings: Aniline and its derivatives have been investigated as corrosion inhibitors. The sulfur atom in this compound could enhance its ability to adsorb onto metal surfaces, providing improved protection against corrosion.
Interdisciplinary Research at the Interface of Synthetic Organic Chemistry and Other Disciplines
The future of research on this compound will increasingly rely on collaborations that bridge traditional scientific disciplines. policyreview.infoemeraldgrouppublishing.com
Key interdisciplinary areas include:
Medicinal Chemistry: Thioether-containing compounds are prevalent in pharmaceuticals. The this compound scaffold could serve as a starting point for the design and synthesis of new therapeutic agents. vulcanchem.com For instance, quinazoline (B50416) derivatives containing a butylthio group have been investigated for their antibacterial activity. colab.ws
Materials Science: The development of advanced materials from this compound requires a close collaboration between synthetic chemists and materials scientists to characterize and optimize material properties. ontosight.ai
Chemical Engineering: Scaling up the synthesis of this compound and its-based materials for industrial applications will necessitate the expertise of chemical engineers to design and optimize large-scale production processes.
The integration of knowledge and techniques from these diverse fields will be crucial for unlocking the full potential of this compound and its derivatives. nih.govtyndall.ac.uk
Q & A
What are the established synthetic routes for 4-(butylthio)aniline, and how do reaction conditions influence substitution efficiency?
This compound is synthesized via solid-state concurrent reduction and substitution reactions using polyaniline as the precursor. Key parameters include:
- Reaction time and temperature : Longer reaction cycles (e.g., multiple cycles) increase substitution levels (up to 121 mol% S/N ratio) .
- Reductant choice : Sodium dithionite or other mild reducing agents prevent over-reduction of the polymer backbone while enabling thiol group incorporation .
- Solvent-free conditions : Solid-state reactions minimize side reactions and enhance regioselectivity compared to solution-phase methods .
How does the incorporation of butylthio substituents affect the electronic and structural properties of polyaniline copolymers?
Butylthio groups introduce steric and electronic effects :
- Conductivity : Substitution levels of 38–121 mol% retain conductivity (0.6–4 S/cm) despite bulky substituents, likely due to preserved π-conjugation in the polymer backbone .
- Solubility : Enhanced solubility in polar aprotic solvents (e.g., THF, dioxane) compared to unsubstituted polyaniline, enabling solution processing .
- Morphology : XPS and FTIR data suggest coexistence of conductive (quinoid) and non-conductive (benzenoid) domains, with conductivity dependent on substitution pattern .
What analytical techniques are critical for characterizing substitution levels and structural integrity in this compound copolymers?
- X-ray Photoelectron Spectroscopy (XPS) : Quantifies sulfur-to-nitrogen (S/N) ratios to determine substitution levels .
- Conductivity measurements : Four-point probe analysis confirms retention of electrical properties post-substitution .
- Solubility tests : Comparative solubility profiles in organic solvents validate functionalization success .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability, which decreases slightly with higher substitution due to increased steric hindrance .
How can researchers resolve contradictions in reported conductivity values for butylthio-substituted polyanilines?
Discrepancies arise from substitution heterogeneity and copolymer design :
- Domain segregation : Copolymers with block-like structures (e.g., rod-coil architectures) may exhibit higher conductivity than random copolymers due to ordered conductive regions .
- Doping state : Undoped copolymers show lower conductivity; post-synthesis doping with acids (e.g., HCl) can restore charge transport .
- Method validation : Cross-correlate XPS, conductivity, and solubility data to ensure substitution does not compromise π-conjugation .
What strategies optimize the solubility of this compound derivatives without compromising conductivity?
- Balanced substitution : Maintain substitution levels below 50 mol% to avoid excessive steric bulk while achieving solubility .
- Co-solvent systems : Use solvent mixtures (e.g., THF/water) to dissolve highly substituted copolymers without aggregation .
- Side-chain engineering : Introduce shorter or branched thioalkyl groups to improve solubility with minimal conductivity loss (unexplored for butylthio derivatives) .
How does the solid-state synthesis of this compound copolymers compare to solution-phase methods in scalability and reproducibility?
- Scalability : Solid-state reactions are scalable with minimal solvent waste, but require precise control of mixing and reaction homogeneity .
- Reproducibility : Solution-phase methods (e.g., using NMP as solvent) may offer better monomer dispersion but risk side reactions (e.g., over-oxidation) .
- Yield optimization : Solid-state methods achieve >90% yield for substitution levels up to 121 mol%, outperforming traditional solution routes .
What are the implications of butylthio substitution on the thermal stability and degradation pathways of polyaniline copolymers?
- Thermal stability : TGA shows a 20–30°C reduction in decomposition onset temperature compared to unsubstituted polyaniline, attributed to weakened interchain interactions .
- Degradation products : Mass spectrometry identifies sulfur-containing fragments (e.g., SO₂) at high temperatures, suggesting cleavage of thioether linkages .
How can researchers design experiments to investigate the redox behavior of this compound in electrochemical applications?
- Cyclic voltammetry (CV) : Compare oxidation/reduction peaks of substituted vs. unsubstituted polyaniline to assess dopability .
- In situ spectroelectrochemistry : Monitor changes in UV-Vis spectra during redox cycling to identify quinoid-benzenoid transitions .
- Electrochemical impedance spectroscopy (EIS) : Quantify charge transfer resistance and ion diffusion coefficients in doped copolymers .
What advanced copolymer architectures (e.g., block, graft) could enhance the performance of this compound-based materials?
- Block copolymers : Segregate conductive polyaniline blocks from butylthio-rich domains to balance conductivity and processability .
- Graft copolymers : Attach butylthio side chains to a rigid backbone (e.g., poly(phenylene oxide)) for improved mechanical stability .
- Cross-linked networks : Use bifunctional thiols to create 3D conductive frameworks for sensor or battery applications .
How can computational modeling (e.g., DFT) guide the design of this compound derivatives with tailored properties?
- Bandgap engineering : Calculate HOMO-LUMO gaps to predict electronic effects of substitution patterns .
- Solubility prediction : Use COSMO-RS simulations to optimize side-chain length and polarity for target solvents .
- Reactivity maps : Identify reactive sites on polyaniline for selective thiol substitution using Fukui indices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
